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molecular formula C17H27N3O4 B8543038 2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine

2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine

Cat. No. B8543038
M. Wt: 337.4 g/mol
InChI Key: GBSDNXISILQDKD-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

51.1 mg of sodium methoxide are added to a solution of 2-{1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]piperazin-2-yl}ethyl methanesulfonate in 3 ml of methanol. The reaction medium is stirred for 10 minutes at ambient temperature and then 30 minutes at 90° C. in a microwave (CEM). The reaction medium is concentrated to dryness under reduced pressure, and taken up with water and ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered and evaporated. Purification is carried out by flash chromatography on silica gel (40-63 microns), elution being carried out with a mixture of dichloromethane and methanol (100/0) to (80/20). 100 mg of 2-(2-methoxyethyl)-1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]piperazine are obtained in the form of a yellow oil.
Name
sodium methoxide
Quantity
51.1 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-].[Na+].CS([O:8][CH2:9][CH2:10][CH:11]1[CH2:16][N:15]([C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[C:19]([O:26][CH:27]([CH3:29])[CH3:28])[CH:18]=2)[CH2:14][CH2:13][N:12]1[CH3:30])(=O)=O>CO>[CH3:1][O:8][CH2:9][CH2:10][CH:11]1[CH2:16][N:15]([C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[C:19]([O:26][CH:27]([CH3:29])[CH3:28])[CH:18]=2)[CH2:14][CH2:13][N:12]1[CH3:30] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
51.1 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCCC1N(CCN(C1)C1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred for 10 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 90° C.
CONCENTRATION
Type
CONCENTRATION
Details
The reaction medium is concentrated to dryness under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
is carried out by flash chromatography on silica gel (40-63 microns), elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of dichloromethane and methanol (100/0) to (80/20)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COCCC1N(CCN(C1)C1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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